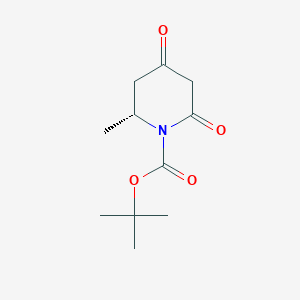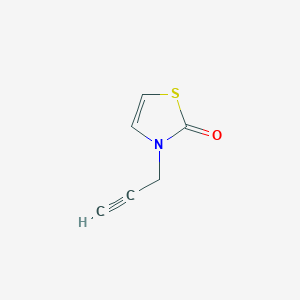
2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole is a heterocyclic compound that combines a pyrrole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole typically involves the reaction of 2,5-dimethylpyrrole with a thiazole derivative. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the C-N bond between the pyrrole and thiazole rings . The reaction conditions often involve the use of boronic acids and malononitriles as starting materials .
Industrial Production Methods
While specific industrial production methods for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole are not well-documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings.
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antitubercular agent.
Materials Science: Due to its unique structural properties, the compound can be used in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound has been evaluated for its ability to improve monoclonal antibody production in cell cultures.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase . These enzymes are crucial for bacterial DNA synthesis and fatty acid metabolism, respectively. By inhibiting these enzymes, the compound disrupts essential bacterial processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole stands out due to its combined pyrrole and thiazole rings, which confer unique electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C15H14N2S |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C15H14N2S/c1-11-8-9-12(2)17(11)15-16-14(10-18-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
NKAMDTAGRHRRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)



![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)

![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)





